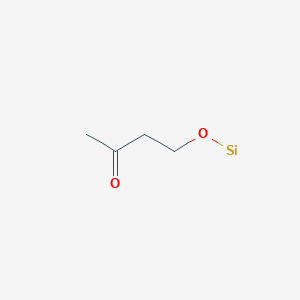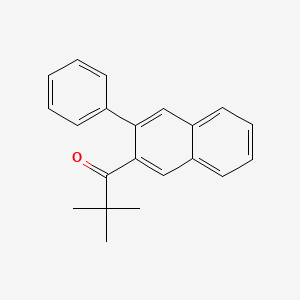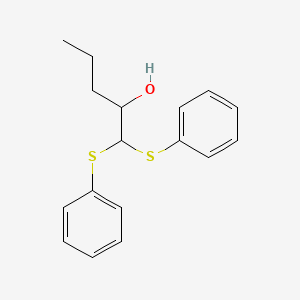![molecular formula C11H16N2O4S B14182473 4-Methyl-N-[(2S)-3-nitrobutan-2-yl]benzene-1-sulfonamide CAS No. 919492-13-0](/img/structure/B14182473.png)
4-Methyl-N-[(2S)-3-nitrobutan-2-yl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-[(2S)-3-nitrobutan-2-yl]benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are organosulfur compounds that contain a sulfonyl group attached to an amine group. This particular compound is characterized by the presence of a methyl group, a nitro group, and a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[(2S)-3-nitrobutan-2-yl]benzene-1-sulfonamide can be achieved through several methods. One common approach involves the reaction of sulfonyl chlorides with amines. For instance, the reaction of 4-methylbenzenesulfonyl chloride with (2S)-3-nitrobutan-2-amine in the presence of a base such as pyridine can yield the desired sulfonamide . Another method involves the use of microwave irradiation to facilitate the reaction between sulfonic acids or their sodium salts and amines .
Industrial Production Methods
Industrial production of sulfonamides often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, the use of environmentally friendly solvents and reagents is becoming increasingly important in industrial settings to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[(2S)-3-nitrobutan-2-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The sulfonamide group can be reduced to a sulfonic acid group under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Chlorine (Cl2), bromine (Br2), nitric acid (HNO3).
Major Products Formed
Oxidation: 4-Methyl-N-[(2S)-3-aminobutan-2-yl]benzene-1-sulfonamide.
Reduction: 4-Methylbenzenesulfonic acid.
Substitution: Various substituted benzene derivatives depending on the substituent used.
Scientific Research Applications
4-Methyl-N-[(2S)-3-nitrobutan-2-yl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-N-[(2S)-3-nitrobutan-2-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. For example, sulfonamides can inhibit dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria, thereby exerting antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide.
Sulfadiazine: 4-Amino-N-(pyrimidin-2-yl)benzene-1-sulfonamide.
Uniqueness
4-Methyl-N-[(2S)-3-nitrobutan-2-yl]benzene-1-sulfonamide is unique due to the presence of the nitro group and the specific stereochemistry of the butan-2-yl group. This structural uniqueness can influence its chemical reactivity and biological activity, making it distinct from other sulfonamides .
Properties
CAS No. |
919492-13-0 |
|---|---|
Molecular Formula |
C11H16N2O4S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
4-methyl-N-[(2S)-3-nitrobutan-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C11H16N2O4S/c1-8-4-6-11(7-5-8)18(16,17)12-9(2)10(3)13(14)15/h4-7,9-10,12H,1-3H3/t9-,10?/m0/s1 |
InChI Key |
NPYRHTQGLPNIDI-RGURZIINSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(C)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethyl-2-iodo-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B14182390.png)
![2-[(4-tert-Butylphenyl)methoxy]oxane](/img/structure/B14182391.png)

![4,6-Dimethoxy-3-[4-(trifluoromethyl)phenyl]-1-benzofuran](/img/structure/B14182403.png)


![3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane](/img/structure/B14182426.png)
![Pyridine, 3,3'-[1,4-butanediylbis(oxymethylene)]bis-](/img/structure/B14182431.png)
![4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14182439.png)
![tert-Butyl(3'-hexyl[2,2'-bithiophen]-5-yl)dimethylsilane](/img/structure/B14182441.png)

![[4-(1-Benzyl-1H-indazol-3-yl)furan-2-yl]methanol](/img/structure/B14182448.png)


